molecular formula C25H23BrFNO4 B4318643 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID

6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID

Cat. No.: B4318643
M. Wt: 500.4 g/mol
InChI Key: PJAXBCKYIMSSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the various substituents through a series of reactions such as halogenation, methylation, and methoxylation. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-CHLOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
  • 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-METHYLPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID

Uniqueness

The uniqueness of 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methoxy groups, can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-4-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrFNO4/c1-13-22(15-6-9-20(31-2)21(10-15)32-3)18-11-16(26)12-19(25(29)30)24(18)28-23(13)14-4-7-17(27)8-5-14/h4-13,22-23,28H,1-3H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAXBCKYIMSSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C(=CC(=C2)Br)C(=O)O)NC1C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 2
6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 3
6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 4
6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 5
6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Reactant of Route 6
6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID

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